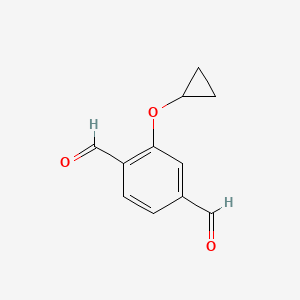
2-Cyclopropoxyterephthalaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropoxyterephthalaldehyde is an organic compound characterized by the presence of a cyclopropoxy group attached to a terephthalaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxyterephthalaldehyde typically involves the reaction of terephthalaldehyde with cyclopropanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the cyclopropoxy group. The process may involve heating and the use of solvents such as dichloromethane or toluene to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反応の分析
Types of Reactions
2-Cyclopropoxyterephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Terephthalic acid derivatives.
Reduction: 2-Cyclopropoxyterephthalyl alcohol.
Substitution: Various substituted terephthalaldehyde derivatives.
科学的研究の応用
2-Cyclopropoxyterephthalaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde groups.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and resins.
作用機序
The mechanism of action of 2-Cyclopropoxyterephthalaldehyde involves its reactive aldehyde groups, which can form covalent bonds with nucleophiles such as amines and thiols. This reactivity makes it useful in various chemical transformations and as a precursor in the synthesis of more complex molecules. The cyclopropoxy group may also influence the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
Terephthalaldehyde: Lacks the cyclopropoxy group and has different reactivity and applications.
Cyclopropylbenzaldehyde: Contains a cyclopropyl group attached to a benzaldehyde core, differing in the position and nature of the substituents.
Uniqueness
2-Cyclopropoxyterephthalaldehyde is unique due to the presence of both cyclopropoxy and aldehyde groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications.
特性
分子式 |
C11H10O3 |
|---|---|
分子量 |
190.19 g/mol |
IUPAC名 |
2-cyclopropyloxyterephthalaldehyde |
InChI |
InChI=1S/C11H10O3/c12-6-8-1-2-9(7-13)11(5-8)14-10-3-4-10/h1-2,5-7,10H,3-4H2 |
InChIキー |
ZYVXMXJJXBHDEC-UHFFFAOYSA-N |
正規SMILES |
C1CC1OC2=C(C=CC(=C2)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


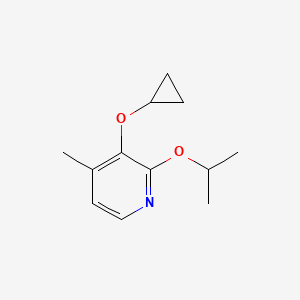
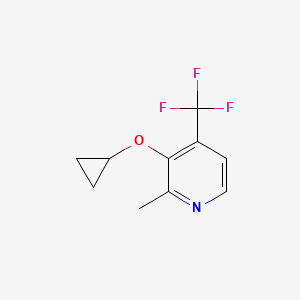
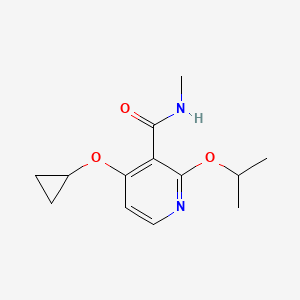
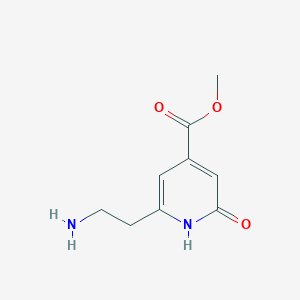
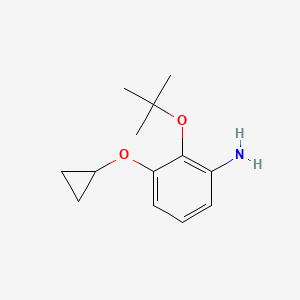
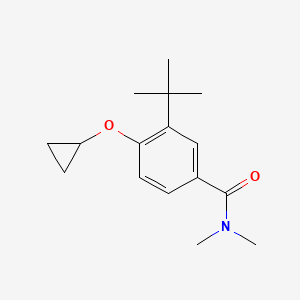
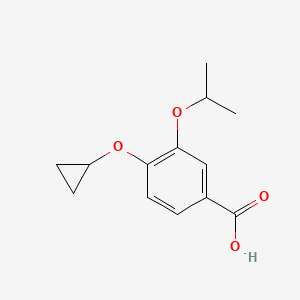
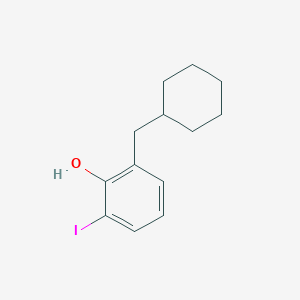
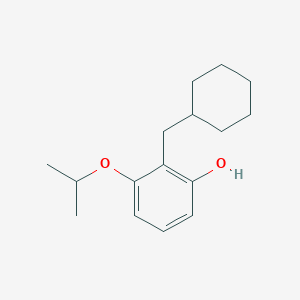



![1-Azetidinecarboxylic acid, 3-[(3-pyridinylmethyl)amino], 1,1-dimethylethyl ester](/img/structure/B14836671.png)

